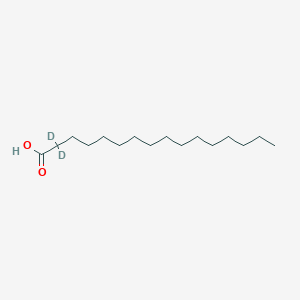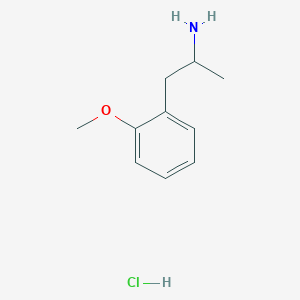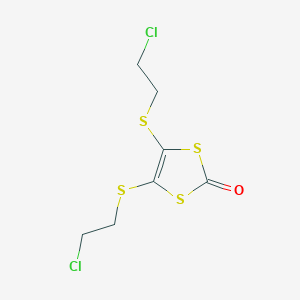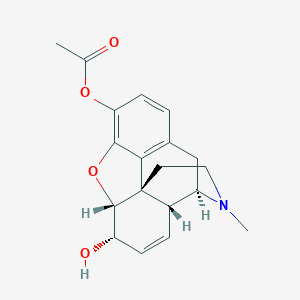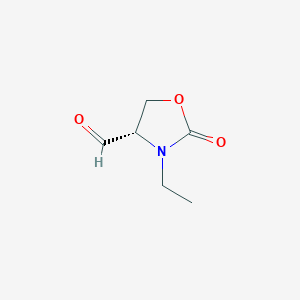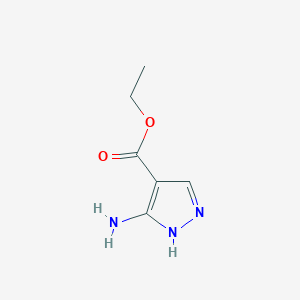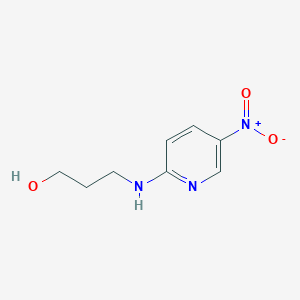
3-((5-Nitropyridin-2-yl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((5-Nitropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11N3O3 . It has a molecular weight of 197.19 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” has been reported in the literature . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” can be analyzed based on its molecular formula C8H11N3O3. The compound contains a nitropyridinyl group attached to an aminopropanol group .Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Anticancer Activity
Research has highlighted the antitumor potential of compounds related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", particularly in the context of antimitotic agents. For instance, derivatives of 5-nitropyridine, similar in structure to the compound , have been investigated for their antitumor activity. Specifically, these compounds have shown promise as precursors to potent antimitotic agents, with modifications such as the oxime moiety replacement and the reduction of nitro groups to amino groups affecting their biological activity. These findings suggest a potential pathway for developing anticancer therapies by exploring the structural analogs and derivatives of 5-nitropyridine compounds (Temple et al., 1992).
Fluorescent Probes for Metal Ion Detection
The compound has been used as a base structure for developing fluorescent probes, which are crucial in detecting metal ions in various media. Specifically, 2-aminoethylpyridine-based fluorescent compounds, structurally related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", have been synthesized for sensing Fe3+ and Hg2+ ions in aqueous solutions. These probes offer selective and sensitive detection capabilities, potentially useful in environmental monitoring and biological applications (Singh et al., 2020).
Synthesis of Nitropyridine Derivatives
The compound and its derivatives have been studied for their synthetic utility, particularly in the creation of nitropyridine derivatives. These compounds serve as intermediates in various chemical syntheses, including those of energetic materials and pharmaceuticals. The research has focused on optimizing synthetic routes and exploring the reactivity of nitropyridine compounds under different conditions to yield various substituted derivatives. This area of study is crucial for developing new materials and drugs with improved properties and efficacy (Zhang et al., 2019).
Crystal Engineering
Studies have also explored the use of nitropyridine compounds, including those related to "3-((5-Nitropyridin-2-yl)amino)propan-1-ol", in crystal engineering. These compounds have been used to design noncentrosymmetric crystals with potential applications in nonlinear optics and materials science. The structural characteristics of nitropyridine compounds, such as their ability to form specific molecular motifs and engage in hydrogen bonding, make them suitable candidates for constructing advanced crystalline materials (Fur et al., 1996).
Zukünftige Richtungen
The future directions for “3-((5-Nitropyridin-2-yl)amino)propan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds in the field of medicinal chemistry , it could be of interest to explore its potential biological activities.
Eigenschaften
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14/h2-3,6,12H,1,4-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIIECJLGFKFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Nitropyridin-2-yl)amino)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

